AZD-1678
Description
AZD-1678 is a potent and bioavailable CCR4 receptor antagonist developed by AstraZeneca through high-throughput screening and lead optimization of a sulfonamide-based compound (N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide) . Key attributes include:
Properties
IUPAC Name |
2,3-dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(15-5-8(14)16-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUDJQTTGDPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942137-41-9 | |
| Record name | AZD-1678 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942137419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloro-N-(5-fluoro-3-methoxy-pyrazin-2-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-1678 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF5M8SYV7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
High-Throughput Screening and Hit Identification
The discovery of AZD-1678 originated from an HTS campaign of the AstraZeneca compound bank, which identified N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (Compound 1) as a lead-like hit. Key characteristics of the hit included:
The hit’s pyrazine-thiophene sulfonamide scaffold provided a balance of potency and synthetic tractability, prompting further exploration.
Dibromination and Selective Functionalization
The core pyrazine ring was synthesized via dibromination of 2-aminopyrazine using PBr₃ in dichloromethane at 0°C, yielding 2-amino-3,5-dibromopyrazine. Selective displacement of the 3-bromo group was achieved with sodium methoxide in methanol at 60°C, producing 2-amino-5-bromo-3-methoxypyrazine (Intermediate A, 78% yield).
Table 1: Reaction Conditions for Intermediate A
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dibromination | PBr₃, DCM, 0°C, 2 h | 92 |
| Methoxy substitution | NaOMe, MeOH, 60°C, 6 h | 78 |
Lead Optimization and Analog Synthesis
Sulfonamide Coupling
Intermediate A was coupled with 5-chlorothiophene-2-sulfonyl chloride in the presence of pyridine and DMAP in THF at room temperature. This step introduced the sulfonamide group critical for CCR4 antagonism, yielding N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (Compound 1, 85% yield).
Key Analytical Data for Compound 1 :
Bioisosteric Replacement and SAR Studies
To address metabolic instability in the thiophene ring, the 5-chloro group was replaced with bioisosteres such as trifluoromethyl and cyano groups. The trifluoromethyl analog (Compound 47) showed:
- Improved metabolic stability : 62% remaining after 30 min in human liver microsomes vs. 28% for Compound 1.
- CCR4 IC₅₀ : 45 nM.
However, this modification increased lipophilicity (LogD = 3.1), necessitating further optimization.
Final Synthetic Route to this compound
Introduction of a Polar Side Chain
To enhance aqueous solubility, a piperazine-ethylamine side chain was introduced at the pyrazine C5 position via Buchwald-Hartwig amination. The reaction used Pd₂(dba)₃, Xantphos, and cesium carbonate in dioxane at 100°C, achieving 65% yield.
Table 2: Optimization of Amination Conditions
| Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 100 | 42 |
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 100 | 65 |
Final Assembly and Crystallization
The piperazine-ethylamine intermediate was coupled with a optimized sulfonamide fragment using EDC/HOBt in DMF, followed by recrystallization from ethanol/water (7:3) to afford this compound as a white crystalline solid.
Critical Quality Attributes of this compound :
- Melting Point : 214–216°C
- X-ray Powder Diffraction : Peaks at 2θ = 12.4°, 18.7°, 22.9° (anhydrous Form I).
- Oral Bioavailability (Rat) : 58% (10 mg/kg dose).
Comparative Analysis with AZD-2098
This compound and AZD-2098 differ in their binding modes:
- This compound : Binds to the CCR4 transmembrane domain (Class I), inducing receptor internalization.
- AZD-2098 : Targets intracellular C-terminal residues (Class II), preserving membrane localization.
Table 3: Pharmacokinetic Comparison
| Parameter | This compound | AZD-2098 |
|---|---|---|
| Plasma Half-life (h) | 6.2 | 4.8 |
| Cmax (ng/mL) | 1,240 | 890 |
| AUC₀–24 (ng·h/mL) | 9,870 | 6,540 |
Chemical Reactions Analysis
Types of Reactions
AZD1678 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Key Mechanisms
- Inhibition of Treg Trafficking : AZD-1678 prevents Tregs from migrating to tumor sites, which may improve the efficacy of other cancer therapies.
- Impact on Inflammatory Diseases : The compound may also be beneficial in treating allergic conditions and autoimmune diseases by modulating immune responses.
Oncology
This compound has been investigated for its potential to enhance anti-tumor responses. In preclinical studies, it has demonstrated efficacy in reducing tumor growth by inhibiting Treg infiltration.
Case Study: Tumor Growth Inhibition
In a study involving murine models of cancer, this compound treatment led to:
- Reduction in Tumor Size : Significant decrease in tumor volume compared to control groups.
- Increased Immune Cell Infiltration : Enhanced presence of effector T cells within the tumor microenvironment.
Allergic Conditions
Research indicates that this compound may alleviate symptoms associated with allergic diseases by interfering with the chemokine signaling pathways that attract inflammatory cells.
Case Study: Allergic Response Modulation
In clinical trials assessing patients with moderate-to-severe atopic dermatitis:
- Improvement in Efficacy Endpoints : Statistically significant improvements were observed in skin lesions and overall patient-reported outcomes after treatment with this compound compared to placebo.
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including:
- Bioavailability : High oral bioavailability, facilitating ease of administration.
- Half-Life : Extended half-life allows for less frequent dosing.
Safety Observations
Clinical trials have reported that this compound is generally well tolerated, with most adverse events being mild to moderate. No serious adverse events have been linked directly to the compound.
Table 1: Summary of Preclinical Findings
| Study Focus | Outcome |
|---|---|
| Tumor Growth (Murine Models) | Significant reduction in tumor size |
| Immune Cell Infiltration | Increased effector T cell presence |
| Allergic Response | Improved skin lesions in dermatitis models |
Table 2: Clinical Trial Results
| Trial Phase | Condition | Efficacy Endpoint | Result |
|---|---|---|---|
| Phase 1 | Atopic Dermatitis | Improvement in Eczema Area Severity Index | Statistically significant |
| Phase 2 | Oncology (Various Tumors) | Tumor Size Reduction | Significant compared to placebo |
Mechanism of Action
AZD1678 exerts its effects by antagonizing the CCR4 receptor, which is involved in the migration and activation of immune cells. By blocking this receptor, AZD1678 can reduce inflammation and immune responses. The molecular targets include the CCR4 receptor on T cells and other immune cells, affecting pathways related to chemotaxis and cell signaling .
Comparison with Similar Compounds
AZD-1678 vs. AZD-2098
Structural and Functional Similarities :
Key Differences :
This compound vs. C021
C021 Profile :
Comparative Advantages of this compound :
- Potency: Higher CCR4 affinity (pIC50 8.6 vs.
- Selectivity : this compound lacks off-target effects up to 10 µM, whereas C021’s broader signaling modulation may complicate therapeutic use .
- Bioavailability : Sulfonamide-based structure of this compound offers better pharmacokinetic profiles than C021’s quinazoline scaffold .
This compound vs. Other Emerging CCR4 Antagonists
CCR4-351 and K777 :
18a :
- Structure: Undisclosed, but noted for high CCR4 affinity .
- Differentiation : this compound’s well-documented synthesis (7 optimized routes) and scalable production (yields up to 50 g) provide industrial advantages .
Biological Activity
AZD-1678 is a potent and selective antagonist of the CC-chemokine receptor 4 (CCR4), which plays a significant role in various inflammatory and autoimmune diseases, particularly asthma and atopic dermatitis. This compound was developed as part of a broader effort to explore CCR4 antagonism for therapeutic applications.
This compound functions by inhibiting the binding of chemokines such as CCL22 and CCL17 to the CCR4 receptor. This inhibition disrupts the signaling pathways that lead to T cell migration and activation, which are crucial in inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics:
- Solubility : Greater than 2.5 mg/mL in various solvents, indicating good bioavailability.
- Half-life : Approximately 16 hours in rats, suggesting a sustained action in vivo.
- Bioavailability : About 45% when administered orally in rats, allowing for effective dosing strategies .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant potency against human CCR4:
- Inhibition of CCL22-induced Ca²⁺ influx : pIC₅₀ values around 7.5 in CHO cells expressing human CCR4.
- Chemotaxis Assays : Inhibition of Th2 cell chemotaxis induced by CCL22 and CCL17, with pIC₅₀ values ranging from 6.3 to 6.8 .
In Vivo Efficacy
In animal models, particularly Brown-Norway rats sensitized to ovalbumin, this compound demonstrated:
- Dose-dependent reduction in inflammatory responses, with efficacy observed at doses as low as 0.22 μmol/kg and maximal effects at 7.5 μmol/kg.
- Histopathological evaluations indicated reduced alveolitis and leukocyte trafficking in lung tissues post-treatment .
Table 1: Potency of this compound in Various Assays
| Assay Type | pIC₅₀ (mean ± SEM) | Cell System |
|---|---|---|
| Inhibition of CCL22 Ca²⁺ response | 7.5 ± 0.04 | CHO cells expressing hCCR4 |
| Th2 cell CCL22-driven chemotaxis | 6.3 ± 0.2 | Primary human Th2 cells |
| Th2 cell CCL17-driven chemotaxis | 6.3 ± 0.1 | Primary human Th2 cells |
Table 2: In Vivo Efficacy of this compound
| Dose (μmol/kg) | Observed Effect |
|---|---|
| 0.22 | Initial efficacy observed |
| 7.5 | Maximal reduction in inflammation |
Clinical Implications in Asthma and Atopic Dermatitis
Recent studies have explored the clinical implications of CCR4 antagonism using this compound:
- Asthma Treatment : In preclinical models, this compound showed promise in reducing airway hyperresponsiveness and inflammation associated with asthma.
- Atopic Dermatitis : Clinical trials involving CCR4 antagonists have indicated potential benefits in managing symptoms related to atopic dermatitis, with improvements observed in skin biomarker profiles correlated with clinical outcomes .
Comparative Studies with Other CCR4 Antagonists
This compound has been compared with other CCR4 antagonists such as RPT193:
Q & A
Q. How is AZD-1678 synthesized, and what structural modifications distinguish it from its precursor compounds?
this compound is derived from a screening hit via systematic chemical modifications, including substitutions and additions to optimize receptor binding. The precursor compound (a brominated, methoxy-containing molecule) undergoes structural changes such as the introduction of a fluorinated pyridine ring and chlorine atoms to enhance potency and bioavailability . Key characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Experimental details should be documented in line with guidelines for reproducibility, including step-by-step synthesis protocols and spectral data .
Q. What in vitro assays are used to validate this compound’s CCR4 antagonism, and how are potency metrics (e.g., IC50) determined?
this compound’s antagonistic activity is typically validated using calcium flux assays in CCR4-expressing cell lines. The compound’s pIC50 value of 8.6 (IC50 ≈ 2.5 nM) is calculated via dose-response curves, with fluorescence or luminescence signals quantifying intracellular calcium mobilization . Controls include reference antagonists (e.g., AZD-2098) and vehicle-treated cells. Researchers must standardize cell culture conditions, agonist concentrations (e.g., CCL17/CCL22), and signal normalization methods to minimize variability .
Q. What criteria are used to prioritize this compound for further development over structurally related compounds (e.g., AZD-2098)?
Selection is based on comparative pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For this compound, factors include improved metabolic stability, reduced off-target effects, and higher bioavailability compared to analogs like AZD-2098, which has an additional chlorine atom but lower solubility . Decision matrices should integrate in vitro potency, ADMET (absorption, distribution, metabolism, excretion, toxicity) data, and computational modeling of receptor-ligand interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity data across different experimental models?
Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, agonist concentrations) or ligand-receptor kinetics. To address this:
- Perform orthogonal assays (e.g., radioligand binding, surface plasmon resonance) to cross-validate affinity measurements.
- Apply statistical tools like Bland-Altman analysis to quantify inter-assay variability .
- Control for receptor dimerization or allosteric modulation effects, which may alter antagonist efficacy in certain models .
Q. What strategies optimize the experimental design for this compound’s in vivo efficacy studies in autoimmune disease models?
- Dose selection : Use PK/PD modeling to establish a therapeutic window based on in vitro IC90 and plasma protein binding data.
- Endpoint selection : Include biomarkers like Th2 cell infiltration in target tissues (e.g., lungs for asthma models) and cytokine profiling (e.g., IL-4, IL-13).
- Controls : Compare this compound to clinically approved CCR4 inhibitors (e.g., mogamulizumab) and vehicle groups.
- Blinding : Ensure randomization and blinded outcome assessment to reduce bias .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?
Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) to map systemic responses to AZD-1677. For example:
- Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify perturbed signaling networks.
- Cross-reference with chemical-genomic databases (e.g., ChEMBL, PubChem) to predict off-target interactions.
- Validate findings via CRISPR-Cas9 knockout of candidate off-target genes .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in high-throughput screens?
- Non-linear regression : Fit data to a four-parameter logistic (4PL) model using tools like GraphPad Prism or R’s
drcpackage. - Quality control : Apply Z’-factor analysis to assess assay robustness, with Z’ > 0.5 indicating suitability for screening.
- Replication : Perform triplicate runs and use mixed-effects models to account for plate-to-plate variability .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold diversification : Synthesize analogs with modifications to the pyridine ring, substituents (e.g., halogens, methoxy groups), and linker regions.
- Data curation : Use cheminformatics tools (e.g., RDKit, Schrödinger) to calculate physicochemical properties (logP, polar surface area) and correlate with activity.
- Validation : Prioritize compounds with >10-fold selectivity over related receptors (e.g., CCR1, CCR5) to confirm target specificity .
Data Reproducibility and Reporting
Q. What metadata standards are critical for publishing this compound-related research to ensure reproducibility?
- Chemical synthesis : Report yields, purity (≥95% by HPLC), and spectral data (NMR shifts, MS peaks) following IUPAC guidelines.
- Biological assays : Document cell passage numbers, agonist/antagonist concentrations, and instrument calibration details.
- Data deposition : Share raw data in repositories like Figshare or Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can researchers address potential biases in preclinical studies of this compound?
- Blinding : Mask compound identities during data collection and analysis.
- Power analysis : Predefine sample sizes to ensure adequate statistical power (e.g., α = 0.05, β = 0.2).
- Negative controls : Include inactive enantiomers or structurally similar inactive compounds to isolate CCR4-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
